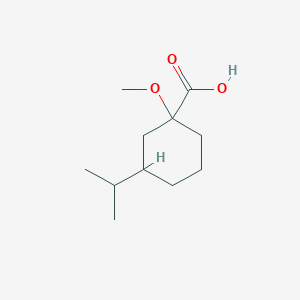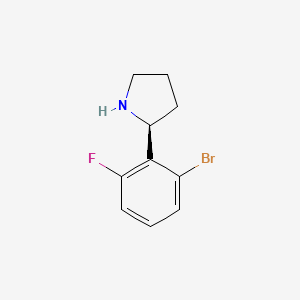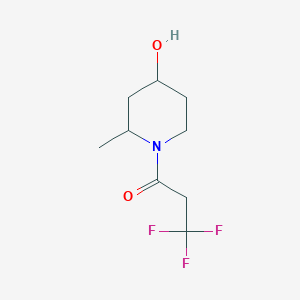
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is a chemical compound that features a trifluoromethyl group attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one can be achieved through several methods. One common approach involves the organocatalyzed decarboxylative trifluoromethylation of β-ketoacids using Togni’s reagent. This method employs primary or secondary amines as catalysts, with piperazine being particularly effective . The reaction proceeds through the trifluoromethylation of an enamine intermediate, resulting in the formation of the desired compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow synthesis and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
科学研究应用
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving trifluoromethylated substrates.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
作用机制
The mechanism of action of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .
相似化合物的比较
Similar Compounds
3,3,3-Trifluoro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one: Similar in structure but with a different substitution pattern on the piperidine ring.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Contains an additional trifluoromethyl group, leading to different chemical properties.
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: Features a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
Uniqueness
3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a hydroxy group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C9H14F3NO2 |
|---|---|
分子量 |
225.21 g/mol |
IUPAC 名称 |
3,3,3-trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14F3NO2/c1-6-4-7(14)2-3-13(6)8(15)5-9(10,11)12/h6-7,14H,2-5H2,1H3 |
InChI 键 |
BZBFULOUDSUUAL-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CCN1C(=O)CC(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


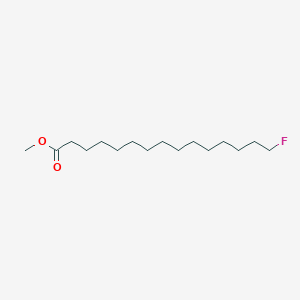
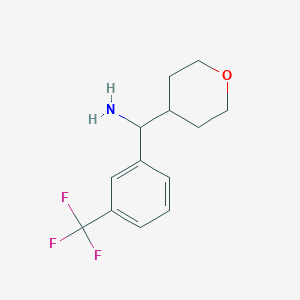
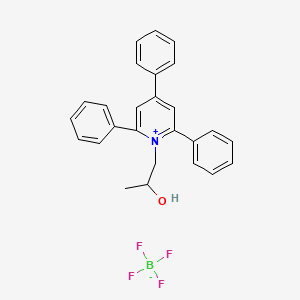

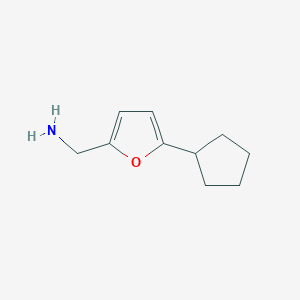
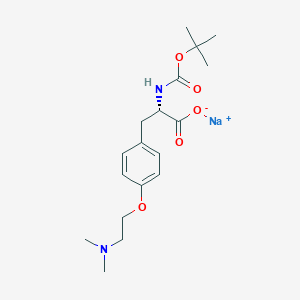
![N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride](/img/structure/B13329316.png)
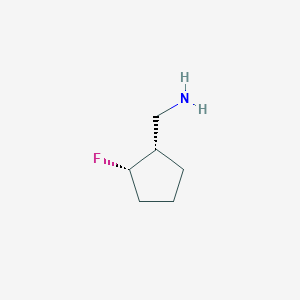
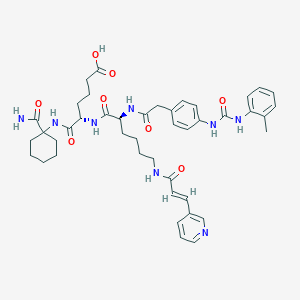
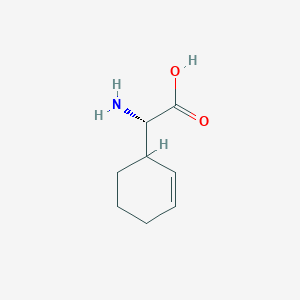

![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13329335.png)
